molecular formula C11H9BrClNO B8658453 5-Bromomethyl-4-(4-chlorophenyl)-2-methyloxazole CAS No. 89150-07-2

5-Bromomethyl-4-(4-chlorophenyl)-2-methyloxazole

Cat. No. B8658453
Key on ui cas rn: 89150-07-2
M. Wt: 286.55 g/mol
InChI Key: IVWJHBBSIIBJOE-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

60% Sodium hydride in oil (0.6 g) was added portionwise to a solution of diethyl malonate (4.8 g) in N,N-dimethylformamide (50 ml). The mixture was stirred for 10 minutes and a solution of 5-bromomethyl-4-(4-chlorophenyl)-2-methyloxazole (4.30 g) in N,N-dimethylformamide (20 ml) was added dropwise under ice-cooling. The mixture was stirred under ice-cooling for 30 minutes, diluted with water and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off. The residue was dissolved in ethanol (30 ml), 2N sodium hydroxide (50 ml) was added, and the mixture was refluxed for 30 minutes, concentrated and washed with ethyl ether. The aqueous layer was acidified with hydrochloric acid and the precipitate was taken up with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was dissolved in pyridine (30 ml). The solution was refluxed with stirring for an hour and the pyridine was distilled off. To the residue was added water and the mixture was adjusted to pH 2 with hydrochloric acid. The resulting crystalline precipitate was collected by filtration to give 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 2.50 g (62.8%). Recrystallization from ethanol gave needles, yield 1.85 g (46.5%), m.p. 211°-212° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.6 g
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OCC)(=O)[CH2:4][C:5]([O:7]CC)=[O:6].Br[CH2:15][C:16]1[O:20][C:19]([CH3:21])=[N:18][C:17]=1[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][CH:23]=1>CN(C)C=O.O>[Cl:28][C:25]1[CH:26]=[CH:27][C:22]([C:17]2[N:18]=[C:19]([CH3:21])[O:20][C:16]=2[CH2:15][CH2:4][C:5]([OH:7])=[O:6])=[CH:23][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
4.8 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
oil
Quantity
0.6 g
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
BrCC1=C(N=C(O1)C)C1=CC=C(C=C1)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol (30 ml)
ADDITION
Type
ADDITION
Details
2N sodium hydroxide (50 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed with ethyl ether
WASH
Type
WASH
Details
The ethyl ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in pyridine (30 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
STIRRING
Type
STIRRING
Details
with stirring for an hour
DISTILLATION
Type
DISTILLATION
Details
the pyridine was distilled off
ADDITION
Type
ADDITION
Details
To the residue was added water
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(OC1CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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